molecular formula C19H34N6O6 B1575521 Tetrapeptide-26

Tetrapeptide-26

Cat. No. B1575521
M. Wt: 442.6
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Tetrapeptide-26 is the synthetic peptide consisting of glutamine, leucine, proline and serine

Scientific Research Applications

1. Energy Landscapes of Cyclic Tetrapeptides

Cyclic tetrapeptides, including Tetrapeptide-26, exhibit interesting conformational dynamics. Studies on their energy landscapes, particularly focusing on cis and trans isomers in small cyclic peptides, reveal crucial insights. The inclusion of d-amino acids or proline residues can make cis-peptides more stable than all-trans structures. Additionally, solvent polarity significantly impacts the energy landscapes and intramolecular hydrogen bonding of cyclic tetrapeptides (Oakley & Johnston, 2012).

2. Technetium-99m Complexes with Tetrapeptides

Tetrapeptides, as N4-tetraligands, efficiently bind 99mTc. They are considered derivatives of mercaptoacetyltriglycine (MAG3) with substitutable amino acids, providing a wide array of derivatives for potential research and application in areas like nuclear medicine and biology. These complexes demonstrate rapid blood clearance, mainly through the renal system, in mice studies (Vanbilloen et al., 1995).

3. Inhibition of Human Bone Marrow Progenitors

Tetrapeptide AcSDKP inhibits human progenitor cells like granulocyte-macrophage colony-forming unit (CFU-GM) and erythroid burst-forming unit (BFU-E). This study provides evidence that AcSDKP, initially derived from bovine marrow and chemically synthesized, can decrease the proportion of these cells in the cell cycle, which has implications for understanding marrow progenitor regulation (Guigon et al., 1990).

4. Conformational Homogeneity and Scaffold Applications

Cyclic tetrapeptides are potential minimalist turn mimetics. Their conformational homogeneity in polar solvents makes them promising scaffolds for drug development. They offer unique side-chain projections that can align with a diverse range of nonpeptidic templates found in natural products, linking protein architecture to organic chemistry (Glenn et al., 2003).

5. Synthetic Methodologies and Functions of Cyclic Tetrapeptides

Cyclic tetrapeptides (CTPs) are challenging to synthesize but are important due to their biological properties and unique structures. Various synthetic methodologies have been developed, enabling access to both natural and synthetic analogues with novel molecular structures. These methodologies and the resulting CTPs' conformations and functions are crucial in fields ranging from medicinal to materials chemistry (Sarojini et al., 2019).

properties

Product Name

Tetrapeptide-26

Molecular Formula

C19H34N6O6

Molecular Weight

442.6

storage

Common storage 2-8℃, long time storage -20℃.

Origin of Product

United States

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